
4-Amino-2-propyl-7-trifluoromethoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-propyl-7-trifluoromethoxyquinoline is a chemical compound with the molecular formula C13H13F3N2O. It is known for its unique structural features, including a quinoline core substituted with an amino group, a propyl group, and a trifluoromethoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-propyl-7-trifluoromethoxyquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Substitution with Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through nucleophilic aromatic substitution reactions using trifluoromethoxy anions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-propyl-7-trifluoromethoxyquinoline undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
4-Amino-2-propyl-7-trifluoromethoxyquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the development of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 4-Amino-2-propyl-7-trifluoromethoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminoquinoline: Lacks the propyl and trifluoromethoxy groups, making it less hydrophobic and less potent in certain applications.
2-Propylquinoline: Lacks the amino and trifluoromethoxy groups, resulting in different reactivity and biological activity.
7-Trifluoromethoxyquinoline: Lacks the amino and propyl groups, affecting its chemical properties and applications.
Uniqueness
4-Amino-2-propyl-7-trifluoromethoxyquinoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H13F3N2O |
|---|---|
Peso molecular |
270.25 g/mol |
Nombre IUPAC |
2-propyl-7-(trifluoromethoxy)quinolin-4-amine |
InChI |
InChI=1S/C13H13F3N2O/c1-2-3-8-6-11(17)10-5-4-9(7-12(10)18-8)19-13(14,15)16/h4-7H,2-3H2,1H3,(H2,17,18) |
Clave InChI |
ZCJJWOKOSXYNTQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C2C=CC(=CC2=N1)OC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


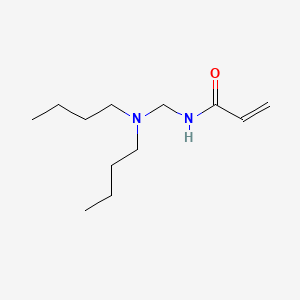
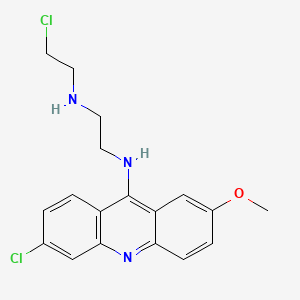
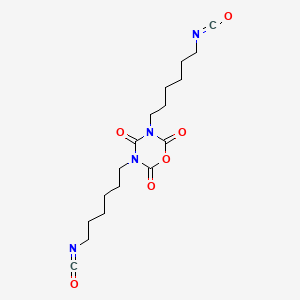

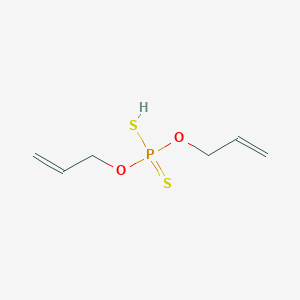
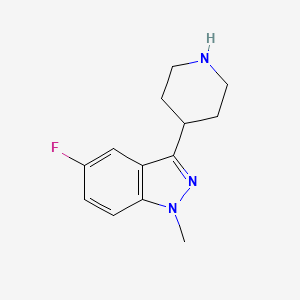

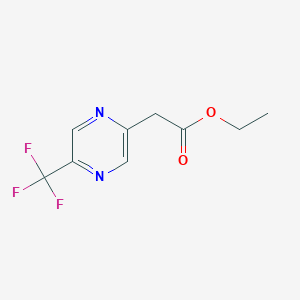
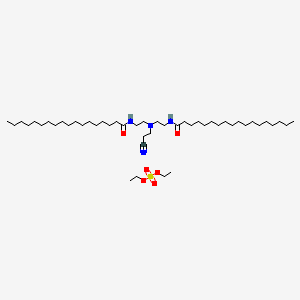
![N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine](/img/structure/B13759858.png)
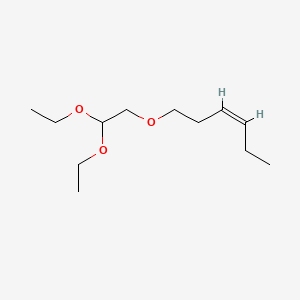


![1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide](/img/structure/B13759882.png)
